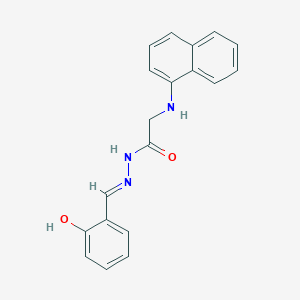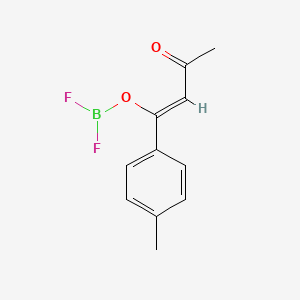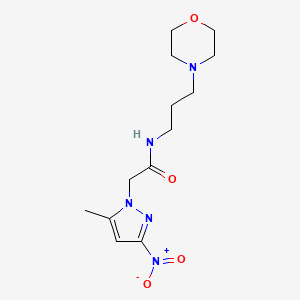![molecular formula C20H15N3O6 B11107709 N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11107709.png)
N'-[(4-nitrophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzohydrazide with 2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form different derivatives.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various aldehydes or ketones. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation.
Comparison with Similar Compounds
4-NITRO-N’-[2-OXO-8-(PROP-2-EN-1-YL)-2H-CHROMENE-3-CARBONYL]BENZOHYDRAZIDE can be compared with other chromene derivatives, such as:
4-Nitro-2H-chromene-3-carboxylic acid: Similar in structure but lacks the hydrazide group.
2-Oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxylic acid: Similar in structure but lacks the nitro and hydrazide groups.
4-Nitrobenzohydrazide: Contains the nitro and hydrazide groups but lacks the chromene moiety.
Properties
Molecular Formula |
C20H15N3O6 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N'-(4-nitrobenzoyl)-2-oxo-8-prop-2-enylchromene-3-carbohydrazide |
InChI |
InChI=1S/C20H15N3O6/c1-2-4-12-5-3-6-14-11-16(20(26)29-17(12)14)19(25)22-21-18(24)13-7-9-15(10-8-13)23(27)28/h2-3,5-11H,1,4H2,(H,21,24)(H,22,25) |
InChI Key |
BXVXGZMLYZNHND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{2-[(2Z)-4-(4-cyclohexylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethyl}benzenesulfonamide](/img/structure/B11107627.png)
![(NE,4Z)-N-[[4-(3-methylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylidene]pyridine-4-carbohydrazonate](/img/structure/B11107635.png)
![Butan-2-yl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11107640.png)
![N-(2-methoxyphenyl)-6-{(2E)-2-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11107647.png)
![2-(naphthalen-1-yl)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide](/img/structure/B11107652.png)
![N-[(1E)-3-[(2-methoxyethyl)amino]-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B11107654.png)

![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(pyridin-4-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11107666.png)
![N-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]pyrrolidine-1-carboxamide](/img/structure/B11107669.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11107677.png)
![2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid](/img/structure/B11107689.png)
![2-chloro-N'-[(E)-(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11107697.png)

